molecular formula C14H14N4O2 B7505446 6-(Benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione

6-(Benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B7505446
M. Wt: 270.29 g/mol
InChI Key: CSSDYZZVDCJQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMP and is a member of the pyrimidine family of compounds. BDMP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of BDMP is not fully understood. However, studies have shown that BDMP can inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
BDMP has been shown to have various biochemical and physiological effects. Studies have shown that BDMP can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase. BDMP has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDMP in lab experiments is its high purity and stability. BDMP can be synthesized with high yields and can be stored for long periods without degradation. However, one limitation of using BDMP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BDMP. One direction is to further investigate its potential as an antitumor agent. Studies could focus on optimizing the synthesis of BDMP and testing its efficacy in animal models of cancer. Another direction is to investigate the potential of BDMP as an anti-inflammatory agent. Studies could focus on its mechanism of action and its efficacy in animal models of inflammation. Additionally, studies could investigate the potential of BDMP as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders.

Synthesis Methods

BDMP can be synthesized using various methods, including the reaction of 6-chloro-1,3-dimethyluracil with benzimidazole in the presence of a base. Another method involves the reaction of 6-chloro-1,3-dimethyluracil with benzimidazole-1-carboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of BDMP with high purity.

Scientific Research Applications

BDMP has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDMP is its use as an antitumor agent. Studies have shown that BDMP can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BDMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

6-(benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-16-10(7-13(19)17(2)14(16)20)8-18-9-15-11-5-3-4-6-12(11)18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSDYZZVDCJQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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